molecular formula C19H31F2N3 B6995422 N-(3,3-difluoro-2,2-dimethylpentyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine

N-(3,3-difluoro-2,2-dimethylpentyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine

Cat. No.: B6995422
M. Wt: 339.5 g/mol
InChI Key: HQZRDEYTFNYSPM-UHFFFAOYSA-N
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Description

N-(3,3-difluoro-2,2-dimethylpentyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives

Properties

IUPAC Name

N-(3,3-difluoro-2,2-dimethylpentyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31F2N3/c1-5-19(20,21)18(3,4)14-23-17-8-12-24(13-9-17)15(2)16-6-10-22-11-7-16/h6-7,10-11,15,17,23H,5,8-9,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZRDEYTFNYSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)CNC1CCN(CC1)C(C)C2=CC=NC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluoro-2,2-dimethylpentyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine typically involves multi-step organic reactions. The starting materials might include 3,3-difluoro-2,2-dimethylpentane, 1-(1-pyridin-4-ylethyl)piperidine, and various reagents for amination and coupling reactions. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluoro-2,2-dimethylpentyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating certain diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-difluoro-2,2-dimethylpentyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,3-difluoro-2,2-dimethylpentyl)-1-(1-pyridin-4-ylethyl)piperidine
  • **N-(3,3-difluoro-2,2-dimethylpentyl)-1-(1-pyridin-4-ylethyl)piperidin-4-ol

Uniqueness

N-(3,3-difluoro-2,2-dimethylpentyl)-1-(1-pyridin-4-ylethyl)piperidin-4-amine is unique due to its specific structural features, such as the presence of the difluoro group and the pyridin-4-ylethyl moiety

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